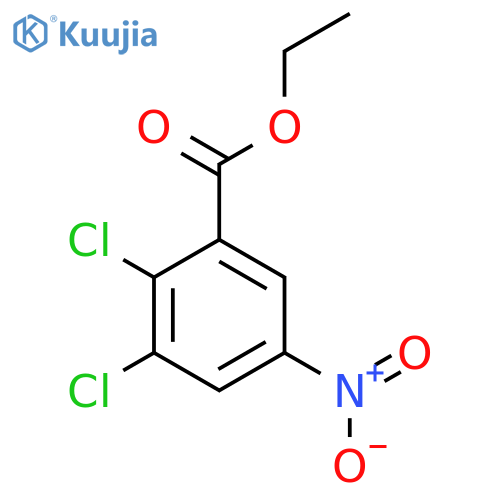Cas no 1156940-24-7 (Ethyl 2,3-dichloro-5-nitrobenzoate)
エチル2,3-ジクロロ-5-ニトロ安息香酸(Ethyl 2,3-dichloro-5-nitrobenzoate)は、有機合成において重要な中間体として利用される化合物です。分子式はC9H7Cl2NO4で、ベンゼン環にジクロロ基とニトロ基が導入された構造を持ちます。この化合物は、医薬品や農薬の合成における有用な前駆体としての役割を果たします。特に、ニトロ基の反応性を活かした置換反応や還元反応に適しており、高い反応選択性を示すことが特徴です。また、結晶性が良好で取り扱いが容易な点も実用的な利点です。

1156940-24-7 structure
商品名:Ethyl 2,3-dichloro-5-nitrobenzoate
CAS番号:1156940-24-7
MF:C9H7Cl2NO4
メガワット:264.062180757523
CID:4794945
Ethyl 2,3-dichloro-5-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2,3-dichloro-5-nitrobenzoate
- Ethyl 2,3-dichloro-5-nitrobenzoate
-
- インチ: 1S/C9H7Cl2NO4/c1-2-16-9(13)6-3-5(12(14)15)4-7(10)8(6)11/h3-4H,2H2,1H3
- InChIKey: FCCOLGRTHIIOJP-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C=C1C(=O)OCC)[N+](=O)[O-])Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 281
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 72.1
Ethyl 2,3-dichloro-5-nitrobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005533-250mg |
Ethyl 2,3-dichloro-5-nitrobenzoate |
1156940-24-7 | 97% | 250mg |
$489.60 | 2023-09-04 | |
| Alichem | A015005533-500mg |
Ethyl 2,3-dichloro-5-nitrobenzoate |
1156940-24-7 | 97% | 500mg |
$798.70 | 2023-09-04 | |
| Alichem | A015005533-1g |
Ethyl 2,3-dichloro-5-nitrobenzoate |
1156940-24-7 | 97% | 1g |
$1549.60 | 2023-09-04 |
Ethyl 2,3-dichloro-5-nitrobenzoate 関連文献
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
1156940-24-7 (Ethyl 2,3-dichloro-5-nitrobenzoate) 関連製品
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 503537-97-1(4-bromooct-1-ene)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
